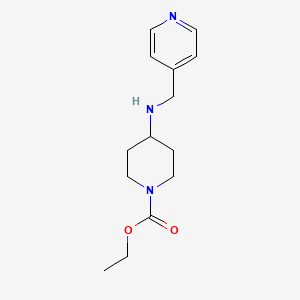![molecular formula C15H16O5 B4880811 4-[(2-carboxycyclohexyl)carbonyl]benzoic acid](/img/structure/B4880811.png)
4-[(2-carboxycyclohexyl)carbonyl]benzoic acid
概要
説明
4-[(2-carboxycyclohexyl)carbonyl]benzoic acid is an organic compound with a complex structure that includes both a benzoic acid moiety and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-carboxycyclohexyl)carbonyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with cyclohexane carboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
4-[(2-carboxycyclohexyl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the cyclohexane ring into more oxidized forms, such as cyclohexanone or cyclohexanol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various substituents can be introduced into the benzoic acid moiety or the cyclohexane ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
4-[(2-carboxycyclohexyl)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 4-[(2-carboxycyclohexyl)carbonyl]benzoic acid exerts its effects involves interactions with various molecular targets. These interactions can influence metabolic pathways and enzyme activities, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
Benzoic acid: A simpler compound with a single carboxyl group attached to a benzene ring.
Cyclohexane carboxylic acid: Contains a cyclohexane ring with a carboxyl group.
4-[(2-hydroxyethoxy)carbonyl]benzoic acid: Similar structure but with a hydroxyethoxy group instead of a carboxycyclohexyl group.
Uniqueness
4-[(2-carboxycyclohexyl)carbonyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a cyclohexane ring, which imparts distinct chemical properties and potential applications. This dual structure allows for diverse reactivity and functionality, making it valuable in various research and industrial contexts.
特性
IUPAC Name |
4-(2-carboxycyclohexanecarbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h5-8,11-12H,1-4H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSHSDQNKMUOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4880731.png)
![3-(PROPAN-2-YLOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4880741.png)
![N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B4880750.png)
![5-(3,4-dimethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4880756.png)
![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(propan-2-yl)phenoxy]propanamide](/img/structure/B4880761.png)
![4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol](/img/structure/B4880768.png)
![4-{[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4880775.png)
![1-[3-(3,5-Dimethylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B4880779.png)
![2-{[2-(2-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4880782.png)
![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4880790.png)


![7-(3-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4880819.png)
![(5E)-1-benzyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4880825.png)
